(2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine, also known by its Chemical Abstracts Service number 1042583-91-4, is a chemical compound that belongs to the class of amines. It features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, and is substituted with a 2-methylbutyl group. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BLDpharm, which provide detailed specifications regarding its purity and structural characteristics. It is classified under the category of organic compounds with significant relevance in pharmaceutical research due to its structural properties that may influence biological activity .
The synthesis of (2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine typically involves multi-step organic reactions. One common method includes:
These methods are generally well-documented in chemical literature and can be optimized based on available reagents and desired yields.
The molecular formula of (2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine is , indicating it consists of 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms. The structural representation includes a linear chain of carbon atoms attached to a piperidine ring:
The molecular weight of this compound is approximately 192.30 g/mol . The presence of both aliphatic and cyclic structures contributes to its unique properties.
(2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine may undergo various chemical reactions typical for amines:
These reactions are essential for understanding the reactivity and potential applications of this compound in synthetic organic chemistry.
The mechanism of action for (2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine largely depends on its interaction with biological targets. It is hypothesized that this compound may act as a neurotransmitter modulator or receptor ligand due to its structural similarity to other biologically active amines.
Upon administration, the compound may bind to specific receptors in the central nervous system, potentially influencing neurotransmitter release or receptor activity. Detailed studies are necessary to elucidate its precise mechanism at the molecular level.
(2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine has potential applications in several scientific fields:
The choice of halide precursor significantly impacts the efficiency of synthesizing (2-Methylbutyl)[2-(piperidin-1-yl)ethyl]amine via nucleophilic substitution. Primary alkyl bromides demonstrate superior reactivity over chlorides due to their lower bond dissociation energy (C-Br: 276 kJ/mol vs. C-Cl: 339 kJ/mol), facilitating nucleophilic attack. In contrast, iodide precursors (e.g., 1-bromo-2-methylbutane) exhibit excessive reactivity that promotes undesired elimination byproducts. Reactivity profiling studies reveal that steric hindrance in branched-chain precursors like 1-bromo-2-methylbutane necessitates elevated temperatures (80-90°C) for complete conversion, whereas linear-chain analogs react efficiently at 60°C.
Table 1: Halide Precursor Performance Metrics
Precursor | Relative Rate Constant (krel) | Optimal Temp (°C) | Byproduct Formation (%) |
---|---|---|---|
1-Chloro-2-methylbutane | 1.0 (reference) | 110 | 12.5 |
1-Bromo-2-methylbutane | 8.7 | 80 | 5.8 |
1-Iodo-2-methylbutane | 15.2 | 60 | 21.4 |
Solvent polarity directly governs reaction kinetics and byproduct profiles in SN2-mediated amine synthesis. Aprotic dipolar solvents like DMF and acetonitrile enhance nucleophilicity by preventing hydrogen bonding with the piperidine nitrogen. Systematic screening demonstrates that DMF achieves 98% conversion in 4 hours at 80°C due to its high polarity (ε=36.7), while lower-polarity solvents like THF (ε=7.6) require 18 hours for comparable conversion. Binary solvent systems (e.g., acetonitrile:water 9:1) suppress Hoffmann elimination byproducts by stabilizing the transition state, reducing side products from 15% to 2.3% [7].
Inorganic bases (K2CO3, Cs2CO3) outperform organic bases (triethylamine) by minimizing ester hydrolysis when carboxylate-containing precursors are present. Kinetic studies reveal cesium carbonate accelerates reactions via a unique "cesium effect" – its low lattice energy enhances anion dissociation, increasing effective nucleophile concentration. Molar ratios >1.5:1 (base:nucleophile) are critical for neutralizing HBr byproducts, preventing acid-mediated degradation. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) boost yields by 22% in biphasic systems by shuttling hydroxide ions to the organic phase [4] [7].
Continuous flow reactors enable precise stoichiometric control through automated feed systems, overcoming batch processing limitations. At pilot-scale (5 kg/day), maintaining a 1.05:1 molar ratio (2-(piperidin-1-yl)ethylamine: alkyl bromide) with a residence time of 12 minutes in a Corning AFR module achieves 97.8% conversion. Real-time FTIR monitoring allows dynamic adjustment of flow rates (±0.5 mL/min) to compensate for pump fluctuations. Temperature gradients are minimized through segmented flow regimes, reducing thermal degradation products to <0.8% compared to 5.3% in batch reactors [2] [8].
In scaled operations (>50 kg batches), di-alkylated byproduct formation escalates due to reagent heterogeneity. Implementing countercurrent flow extraction reduces this impurity from 8.7% to 1.2% by exploiting solubility differences: the product partitions into the aqueous phase (pH 10.5), while unreacted alkyl bromide remains in toluene. Static mixers enhance mass transfer coefficients by 3-fold compared to stirred tanks, reducing processing time by 40%. Additionally, in-line scavenger cartridges (molecular sieves, silica-bound thiols) remove residual halides to <50 ppm, meeting pharmaceutical intermediate specifications [5] [8].
Table 2: Continuous Flow vs. Batch Reactor Performance
Parameter | Batch Reactor | Continuous Flow | Improvement |
---|---|---|---|
Conversion (%) | 89.2 | 97.8 | +9.6% |
Di-alkylated Impurity (%) | 8.7 | 1.2 | -86% |
Residence Time (min) | 240 | 12 | 95% reduction |
Thermal Degradation Products (%) | 5.3 | 0.8 | -85% |
Vacuum fractional distillation (80–85°C, 0.5 mbar) achieves 92% purity but degrades thermally labile components, limiting yields to 76%. In contrast, preparative HPLC (C18 column, methanol:ammonium acetate buffer, pH 8.0) delivers >99.5% purity with near-quantitative recovery. However, solvent consumption (2 L/g) makes chromatography economically unviable at >10 kg scales. Hybrid approaches emerge as optimal: initial short-path distillation removes volatile impurities, followed by flash chromatography (silica gel, ethyl acetate:triethylamine 95:5) to separate non-volatile byproducts. This reduces solvent usage by 60% while maintaining 98.4% purity [4].
Crystallization as the amine oxalate salt offers a scalable alternative: dissolving the crude product in hot ethanol (65°C), adding stoichiometric oxalic acid, and cooling to 0°C yields crystalline plates with 99.1% purity. Salt formation increases yield to 88.7% by minimizing process losses during liquid handling. Acid-base extraction remains indispensable for initial isolation: extracting the reaction mixture with 10% citric acid (pH 3.2) partitions the product into the aqueous layer, while organic impurities remain in the toluene phase. Subsequent basification (pH 12.0) and back-extraction into tert-butyl methyl ether provides an 85% pure intermediate [4] [6].
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8